molecular formula C11H14N2O2S B105298 2-(1H-Indol-5-yl)-N-methylethanesulfonamide CAS No. 98623-50-8

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Cat. No.: B105298
CAS No.: 98623-50-8
M. Wt: 238.31 g/mol
InChI Key: PPXMUBLAPJLGNE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1H-indol-5-yl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMUBLAPJLGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541746
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98623-50-8
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of 5-bromoindole with N-methylethanesulfonamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(1H-Indol-5-yl)-N-methylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Primary Use/Activity Evidence Sources
This compound Ethylsulfonamide at indole-5-position; no piperidine 238.31 Naratriptan precursor; reference standard
Naratriptan Hydrochloride Piperidine ring at indole-3-position; methylamide 335.87 (free base) 5-HT₁B/₁D agonist; migraine treatment
Sumatriptan Dimethylaminoethyl group at indole-3-position 295.40 5-HT₁B/₁D agonist; acute migraine relief
Compound 51 () Chlorobenzoyl, methoxy, and methyl substitutions Not provided COX-2 inhibition (hypothetical)
Compound 33 () Chlorothiophene sulfonamide Not provided Selective enzyme inhibition
Naratriptan Hydrochloride
  • Structural Additions : Incorporates a 1-methylpiperidin-4-yl group at the indole-3-position, enhancing receptor binding affinity and bioavailability compared to the precursor .
  • Synthetic Pathway : Derived from this compound via condensation with N-methyl-4-piperidone under basic conditions .
  • Clinical Data : Achieves 63% headache relief at 4 hours post-dosing (Table 4, ), highlighting its therapeutic efficacy over the precursor compound .
Sumatriptan and Analogs
  • Key Feature: A dimethylaminoethyl side chain at the indole-3-position (vs. ethylsulfonamide in the target compound). This modification increases 5-HT receptor selectivity .
  • Impurities: Related compounds like [3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (Table 1, ) are monitored for purity, underscoring the complexity of sulfonamide-based drug synthesis .
Compound 51 and 33
  • Structural Complexity : Compound 51 includes a chlorobenzoyl group and methoxy substitution, likely enhancing COX-2 inhibitory activity . Compound 33’s chlorothiophene sulfonamide moiety may improve metabolic stability compared to simpler sulfonamides .

Physicochemical Properties

  • Density: 1.316 g/cm³ for this compound .
  • Purity : The target compound is available at 97% purity (commercial scale) , whereas research-grade analogs like Sumatriptan-related impurities are synthesized in smaller quantities .

Regulatory and Industrial Relevance

  • This compound : Critical for Naratriptan production, with strict regulatory compliance (USP, EMA) .
  • Sumatriptan Analogs: Highlight challenges in impurity profiling (e.g., [3-(2-(dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) during quality control .

Biological Activity

2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known by its CAS number 98623-50-8, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 238.31 g/mol

The indole moiety in its structure is significant for its biological properties, as indole derivatives are known for their diverse pharmacological effects.

This compound exhibits various biological activities, primarily through:

  • Antimicrobial Activity : Indole derivatives have been studied for their ability to inhibit the growth of various pathogens. The compound's structure suggests potential interactions with bacterial cell membranes or specific intracellular targets.
  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown selective cytotoxicity against cancer cell lines, such as HCT-116, with IC50 values indicating significant potency .

Biological Activity Summary

Activity Type Description
AntimicrobialExhibits inhibitory effects against Gram-positive bacteria and fungi.
AnticancerInduces cell cycle arrest in cancer cells, particularly in the S and G2/M phases.
NeuroprotectivePotential effects on neurotransmitter systems, possibly influencing mood and cognition.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on related indole compounds demonstrated that certain derivatives displayed strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity towards human cells . This suggests that this compound may share similar properties.
  • Anticancer Effects : In a recent investigation, derivatives of indole were tested against various cancer cell lines. The results indicated that some compounds caused significant cell death at concentrations as low as 7 µM, showing promise for further development as anticancer agents . The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
  • Neuroprotective Effects : Preliminary studies suggest that indole derivatives may influence serotonin receptor pathways, which are crucial for mood regulation. This opens avenues for exploring their use in treating mood disorders or neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, and how can reaction efficiency be optimized?

The compound is synthesized via decarboxylation of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid in sulfolane solvent, yielding this compound as a key intermediate for triptan derivatives like Naratriptan . Optimization involves solvent selection (sulfolane enhances reaction homogeneity), temperature control (typically 100–120°C), and purification via recrystallization. Yield improvements require monitoring carboxyl group activation and avoiding side reactions like over-sulfonation.

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity and purity of this compound?

  • 1H-NMR and 13C-NMR : Confirm indole proton signals (δ 7.0–7.5 ppm) and sulfonamide methyl resonance (δ 2.8–3.1 ppm) .
  • Mass Spectrometry (MS) : Exact mass (C₁₁H₁₄N₂O₂S) should match the calculated molecular weight of 250.08 g/mol .
  • HPLC with UV detection : Monitor purity using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound exhibits limited aqueous solubility (predicted logP ~2.1) but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) . For cell-based assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility can be enhanced via sulfonamide salt formation (e.g., mesylate or succinate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Stability studies indicate degradation at high temperatures (>80°C) and acidic/basic conditions (pH <3 or >9), with hydrolysis of the sulfonamide bond as a major pathway . To reconcile conflicting

  • Conduct accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products.
  • Use buffered solutions (pH 4–8) for long-term storage and validate methods via forced degradation studies .

Q. What advanced strategies are employed to mitigate impurities during large-scale synthesis?

Common impurities include dimeric indole derivatives (e.g., Sumatriptan Succinate Impurity A) and des-methyl byproducts . Mitigation strategies:

  • Process Analytical Technology (PAT) : Monitor reaction intermediates in real-time using inline FTIR or Raman spectroscopy.
  • Chromatographic purification : Employ preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) to isolate the target compound from dimeric species .

Q. How is the compound utilized in designing protein degraders or biochemical probes?

The indole-sulfonamide scaffold serves as a warhead in proteolysis-targeting chimeras (PROTACs) targeting WDR5 or other oncoproteins. For example:

  • Functionalize the indole N1 position with linkers (e.g., PEG or alkyl chains) to conjugate E3 ligase ligands.
  • Validate target engagement via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported pKa and solubility values across studies?

The compound’s predicted pKa (~8.2) and density (1.316 g/cm³) vary due to polymorphic forms or hydration states . Standardize measurements by:

  • Using potentiometric titration (GLpKa instrument) for pKa determination.
  • Characterizing crystal forms via X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

Q. What experimental designs are recommended for studying metabolic stability in vitro?

  • Hepatocyte incubations : Use cryopreserved human hepatocytes (1 million cells/mL) in Williams’ Medium E with 10 µM compound.
  • LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes and identify metabolites (e.g., N-demethylation or sulfonamide cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 2
2-(1H-Indol-5-yl)-N-methylethanesulfonamide

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